molecular formula C15H24N6O5S B14228892 L-Alanyl-L-alanyl-L-cysteinyl-L-histidine CAS No. 632287-25-3

L-Alanyl-L-alanyl-L-cysteinyl-L-histidine

Cat. No.: B14228892
CAS No.: 632287-25-3
M. Wt: 400.5 g/mol
InChI Key: ONROEROIDFPJDT-UUTMEEIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-alanyl-L-cysteinyl-L-histidine is a tetrapeptide composed of four amino acids: L-alanine, L-cysteine, and L-histidine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of cysteine and histidine residues in the peptide sequence imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-cysteinyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-cysteinyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The imidazole ring of histidine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Imidazole can react with alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Alkylated histidine derivatives.

Scientific Research Applications

L-Alanyl-L-alanyl-L-cysteinyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide chemistry and reactions involving cysteine and histidine residues.

    Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.

    Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-cysteinyl-L-histidine involves its ability to interact with various molecular targets through its amino acid residues. The cysteine residue can form disulfide bonds, which are crucial for protein structure and function. The histidine residue can coordinate metal ions and participate in acid-base catalysis. These interactions enable the compound to modulate biological processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-histidine: A dipeptide with similar histidine functionality but lacking the cysteine residue.

    L-Alanyl-L-cysteine: A dipeptide with similar cysteine functionality but lacking the histidine residue.

    L-Carnosine (β-alanyl-L-histidine): A dipeptide with antioxidant properties similar to L-Alanyl-L-alanyl-L-cysteinyl-L-histidine.

Uniqueness

This compound is unique due to the presence of both cysteine and histidine residues, which confer distinct chemical reactivity and biological activity. The combination of these residues allows for versatile interactions and applications in various fields.

Properties

CAS No.

632287-25-3

Molecular Formula

C15H24N6O5S

Molecular Weight

400.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C15H24N6O5S/c1-7(16)12(22)19-8(2)13(23)21-11(5-27)14(24)20-10(15(25)26)3-9-4-17-6-18-9/h4,6-8,10-11,27H,3,5,16H2,1-2H3,(H,17,18)(H,19,22)(H,20,24)(H,21,23)(H,25,26)/t7-,8-,10-,11-/m0/s1

InChI Key

ONROEROIDFPJDT-UUTMEEIUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.